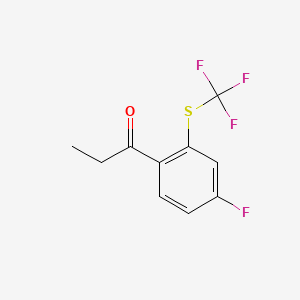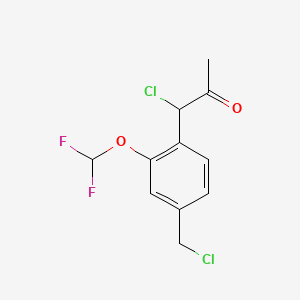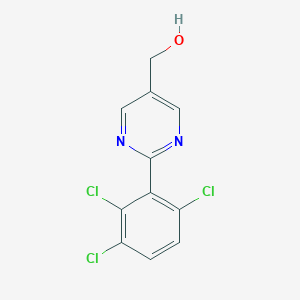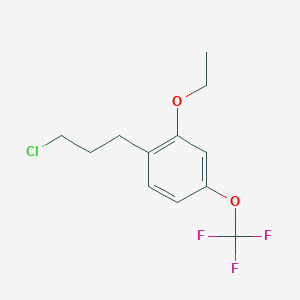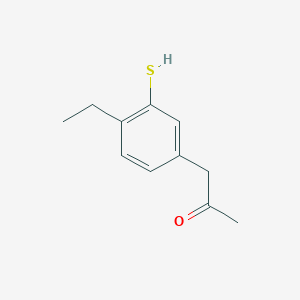
1-(4-Ethyl-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylthiophenol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Alcohols or thiols
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the reagent
Products: Halogenated derivatives or substituted products
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity .
Applications De Recherche Scientifique
1-(4-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications across various fields:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
-
Industry
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
-
1-(4-Methyl-3-mercaptophenyl)propan-2-one
- Similar structure but with a methyl group instead of an ethyl group.
- May exhibit different reactivity and biological activity due to the difference in alkyl group size.
-
1-(4-Ethyl-3-hydroxyphenyl)propan-2-one
- Contains a hydroxy group instead of a mercapto group.
- Different chemical properties and potential applications.
-
1-(4-Ethyl-3-aminophenyl)propan-2-one
- Contains an amino group instead of a mercapto group.
- Different reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
Clé InChI |
SJAIWVJOCFYRIR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CC(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)

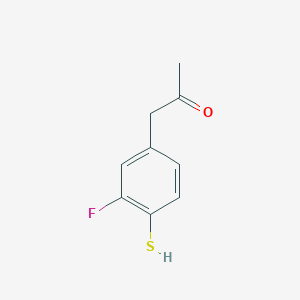
![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
